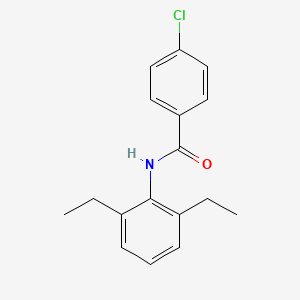

4-Chloro-2',6'-diethylbenzanilide

説明

4-Chloro-2',6'-diethylbenzanilide (chemical formula: C₁₇H₁₈ClNO) is a benzanilide derivative featuring a chloro substituent at the 4-position of the benzoyl ring and diethyl groups at the 2' and 6' positions of the aniline ring. Benzanilides are commonly studied for their pesticidal, antimicrobial, and pharmaceutical activities, where substituents like chloro and alkyl groups modulate electronic, steric, and solubility properties .

特性

CAS番号 |

122513-56-8 |

|---|---|

分子式 |

C17H18ClNO |

分子量 |

287.8 g/mol |

IUPAC名 |

4-chloro-N-(2,6-diethylphenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) |

InChIキー |

OKHWQTNWIVVERA-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

4-クロロ-2',6'-ジエチルベンザニリドは、以下の化学反応を起こす可能性があります。

置換反応: 塩素原子は、アミンやチオールなどの求核剤で置換される可能性があります。

酸化と還元反応: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を形成する可能性があります。

一般的な試薬と条件

置換反応: 極性溶媒中のアジ化ナトリウムやチオシアン酸カリウムなどの求核剤。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

加水分解: 酸性または塩基性の水溶液。

主な生成物

置換: 置換ベンザニリドの生成。

酸化: 酸化誘導体の生成。

還元: 還元誘導体の生成。

加水分解: 4-クロロ安息香酸と2,6-ジエチルアニリンの生成.

化学反応の分析

Types of Reactions

4-Chloro-2’,6’-diethylbenzanilide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted benzanilides.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Hydrolysis: Formation of 4-chlorobenzoic acid and 2,6-diethylaniline.

科学的研究の応用

4-クロロ-2',6'-ジエチルベンザニリドは、科学研究において、以下の様々な応用があります。

化学: 他の有機化合物の合成における中間体として使用されます。

生物学: 生物活性と生体分子との相互作用の可能性について研究されています。

医学: 薬理学的特性の可能性について調査されています。

作用機序

類似化合物の比較

類似化合物

- 4-クロロ-2',6'-ジメチルベンザニリド

- 4-クロロ-2',6'-ジイソプロピルベンザニリド

- 4-クロロ-2',6'-ジエチルベンザミド

類似化合物との比較

The following analysis compares 4-chloro-2',6'-diethylbenzanilide with structurally related compounds, focusing on substituent effects, synthesis pathways, and biological activities.

Structural and Substituent Comparisons

Key Observations :

- Synthetic Routes : Similar to 4-chloro-2(3H)-benzothiazolone, the target compound may be synthesized via N-alkylation or condensation reactions, though diethylation steps would require tailored reagents (e.g., ethyl halides) .

Physicochemical Properties

- Solubility: Compared to hydroxylated chalcones (water-soluble at basic pH), 4-chloro-2',6'-diethylbenzanilide is expected to be sparingly soluble in water but soluble in organic solvents (e.g., DMSO, ethanol), aligning with trends observed in 4-chloro-2,6-dimethylphenol .

- Thermal Stability : Chloro and alkyl substituents generally increase thermal stability. The compound’s melting point is likely higher than chalcones (e.g., 4-chloro-2'-hydroxychalcone, mp ~150°C) but lower than rigid heterocycles like benzothiazolones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。